5-Acetoxy-2-chloronicotinic acid

Lipophilicity XLogP Drug-likeness

Researchers often lose yield and time to protecting-group manipulations on pyridine scaffolds. 5-Acetoxy-2-chloronicotinic acid solves this with dual orthogonal reactivity: C2 chlorine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and C5 acetoxy for selective hydrolysis to unmask a hydroxyl-no extra protecting group steps required. • Reduces a typical 3-step sequence (protect, couple, deprotect) to 2 steps • Pre-installed oxygen functionality enables direct access to 5-alkoxy/aryloxy analogs • Intermediate LogP 1.1 supports cellular permeability for chemical probe development Supplied at ≥95% (HPLC) with full analytical documentation for procurement compliance.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 54232-05-2
Cat. No. B1625631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-2-chloronicotinic acid
CAS54232-05-2
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O
InChIInChI=1S/C8H6ClNO4/c1-4(11)14-5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H,12,13)
InChIKeyRCIDUVCNKAGFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetoxy-2-chloronicotinic acid: Structural & Physicochemical Baseline


5-Acetoxy-2-chloronicotinic acid (CAS 54232-05-2) is a disubstituted pyridine-3-carboxylic acid derivative bearing a chlorine atom at the 2-position and an acetoxy ester at the 5-position of the nicotinic acid scaffold [1]. With a molecular formula of C₈H₆ClNO₄ and a molecular weight of 215.59 g·mol⁻¹, the compound is classified as a halogenated, esterified nicotinic acid analog [1]. It is primarily supplied as a research intermediate and building block with typical commercial purities of ≥95% (HPLC) . Key computed physicochemical descriptors include an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 76.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Irreplaceability vs. Generic Nicotinic Acid Analogs


Superficial structural similarity among halogenated or acylated nicotinic acids masks profound differences in physicochemical properties that dictate synthetic utility and biological behavior. For instance, 2-chloronicotinic acid (2-CNA) is a widely used agrochemical and pharmaceutical intermediate with a LogP of ~0.99 and a pKa of 2.54 [1], but it lacks the 5-acetoxy functionality that enables orthogonal protection/deprotection strategies. Conversely, 5-acetoxynicotinic acid (CAS 325970-19-2) provides the acetoxy ester but lacks the chlorine atom required for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the 2-position . The simultaneous presence of both the 2-chloro and 5-acetoxy groups in the title compound creates a unique orthogonal reactivity profile that cannot be replicated by any single-substituent analog, making generic substitution scientifically invalid for applications requiring sequential derivatization or latent hydroxyl unmasking [2]. The quantitative evidence below substantiates this differentiation.

5-Acetoxy-2-chloronicotinic acid: Quantitative Evidence vs. Analogs


Lipophilicity (XLogP) Comparison with Key Analogs

5-Acetoxy-2-chloronicotinic acid exhibits a computed XLogP3-AA of 1.1 [1], which is intermediate among close structural analogs. This value is 0.11 log units higher than 2-chloronicotinic acid (LogP 0.988) , 1.0 log unit higher than 5-acetoxynicotinic acid (XLogP 0.1) , and 0.71 log units higher than nicotinic acid (XLogP 0.39) [2]. The incremental lipophilicity arises from the combined electron-withdrawing chlorine and the acetoxy ester, balancing hydrophobicity without exceeding the Lipinski threshold of 5.

Lipophilicity XLogP Drug-likeness Permeability

TPSA Comparison with Key Analogs

The TPSA of 5-acetoxy-2-chloronicotinic acid is 76.5 Ų [1], which is 26.3 Ų higher than 2-chloronicotinic acid (TPSA = 50.19 Ų) and 26.3 Ų higher than nicotinic acid (TPSA = 50.19 Ų) [2], but essentially identical to 5-acetoxynicotinic acid (TPSA = 76.5 Ų) . A TPSA below 140 Ų is generally predictive of acceptable oral absorption; however, the 52% increase relative to 2-CNA indicates significantly different hydrogen-bonding capacity and solvation behavior, which can influence protein binding, solubility, and chromatographic retention.

TPSA Polar Surface Area Membrane permeability Bioavailability

Orthogonal Reactive Handles vs. Mono-Functional Analogs

5-Acetoxy-2-chloronicotinic acid possesses two chemically orthogonal reactive sites: (i) a chlorine atom at C2 amenable to nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions; and (ii) an acetoxy ester at C5 that serves as a masked hydroxyl group, enabling selective hydrolysis to 5-hydroxy-2-chloronicotinic acid under mild basic or acidic conditions [1][2]. In contrast, 2-chloronicotinic acid offers only the C2 chlorine handle [3], while 5-acetoxynicotinic acid offers only the C5 acetoxy handle , each providing a single reactive site. The dual-handle architecture enables sequential, protecting-group-free derivatization that reduces synthetic step count.

Orthogonal reactivity Synthetic handles Cross-coupling Protecting group strategy

Hydrolytic Unmasking to 5-Hydroxy-2-chloronicotinic acid

The acetoxy group of 5-acetoxy-2-chloronicotinic acid can be chemoselectively hydrolyzed to yield 5-hydroxy-2-chloronicotinic acid (CAS 38076-80-1) [1], a compound with a LogP of 1.14 and TPSA of 70.42 Ų [2]. This unmasking converts the ester (H-bond acceptor only) into a phenolic hydroxyl (both H-bond donor and acceptor), altering the hydrogen-bonding profile from 1 HBD / 5 HBA (target) to 2 HBD / 3 HBA (hydrolyzed product) [3]. The hydrolysis can be performed under mild basic conditions (e.g., K₂CO₃/MeOH/H₂O) without affecting the C2 chlorine, providing access to a different chemotype without resynthesis.

Prodrug Hydrolysis 5-Hydroxy-2-chloronicotinic acid Protecting group

Commercial Availability and Purity Benchmarking

5-Acetoxy-2-chloronicotinic acid is commercially available from multiple independent suppliers at purities of 95% or higher . Bidepharm offers the compound at 95+% purity with supporting analytical data (NMR, HPLC, GC) , and MolCore supplies it under ISO-certified quality systems at NLT 98% purity . In comparison, the closely related analog 5-hydroxy-2-chloronicotinic acid is less widely stocked and typically available at 96–98% purity [1], while the acetoxy-only analog 5-acetoxynicotinic acid is available at 95–97% purity . The consistent multi-vendor availability with documented analytical characterization reduces supply chain risk for long-term research programs.

Purity Commercial availability Quality control Procurement

5-Acetoxy-2-chloronicotinic acid: Application Scenarios


Medicinal Chemistry Library Synthesis via Sequential Derivatization

The dual orthogonal reactivity of 5-acetoxy-2-chloronicotinic acid—C2 chlorine for palladium-catalyzed cross-coupling and C5 acetoxy for selective hydrolysis—makes it an ideal core scaffold for generating diverse compound libraries. A chemist can first functionalize the C2 position via Suzuki coupling, then unmask the C5 hydroxyl for subsequent etherification or esterification, all without additional protecting group steps. This reduces a typical three-step sequence (protect, couple, deprotect) to two steps, improving overall yield and throughput [1][2].

Prodrug Design via Acetoxy Hydrolysis

The C5 acetoxy ester can serve as a hydrolytically labile prodrug moiety for 5-hydroxy-2-chloronicotinic acid, a scaffold with reported biological activity. The measured physicochemical shift upon hydrolysis (ΔTPSA +6.1 Ų, ΔHBD +1, ΔHBA −2) alters the hydrogen-bonding capacity and may modulate target engagement or pharmacokinetic properties. Researchers evaluating nicotinic acid receptor ligands or anti-inflammatory agents can use this compound to study esterase-dependent activation in cellular assays [3][4].

Agrochemical Intermediate for Pyridine Carboxamide Herbicides

2-Chloronicotinic acid is a key intermediate for commercial herbicides including nicosulfuron and diflufenican. 5-Acetoxy-2-chloronicotinic acid extends this utility by providing a pre-installed oxygen functionality at C5, enabling direct access to 5-alkoxy or 5-aryloxy analogs without requiring late-stage oxidation. This can streamline the synthesis of next-generation pyridine carboxamide herbicides with modified selectivity profiles [5].

Chemical Biology Tool Compound Synthesis

The chlorine at C2 provides a handle for late-stage functionalization with affinity tags (e.g., biotin via amide coupling after conversion to the corresponding amine) or fluorescent probes, while the C5 acetoxy can be retained to mask polarity during cellular uptake studies. The intermediate XLogP of 1.1 predicts adequate membrane permeability for cellular target engagement assays, positioning this compound as a versatile starting point for chemical probe development [1].

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